molecular formula C12H14ClNO2 B3334186 (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone] CAS No. 444814-24-8

(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]

Cat. No. B3334186
CAS RN: 444814-24-8
M. Wt: 239.7 g/mol
InChI Key: RDJVMESMFKYWJT-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicine. This compound belongs to the class of oxazolidinones and has been found to exhibit a range of biological activities.

Scientific Research Applications

Antibacterial Activity and Mechanisms

The oxazolidinone class, including compounds related to (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone, has been extensively studied for its unique antibacterial properties. These compounds are known for their ability to inhibit protein synthesis by interfering with the formation of the bacterial ribosome complex. This mechanism of action provides a potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2000). Recent efforts in the field have aimed at developing new oxazolidinone derivatives with improved antibacterial profiles to overcome resistance issues and broaden the spectrum of activity (Poce et al., 2008).

Resistance and Clinical Challenges

Despite the effectiveness of oxazolidinones, the emergence of resistance, particularly among linezolid-resistant Staphylococcus strains, has been documented. The prevalence of linezolid resistance remains low, but the presence of resistant strains poses significant challenges for clinical management. Resistance mechanisms include mutations to the 23S rRNA and the presence of cfr ribosomal methyltransferase, highlighting the need for ongoing surveillance and development of novel oxazolidinones to combat resistant infections (Gu et al., 2013).

New Generations and Potency Enhancements

Research into oxazolidinone-containing hybrids has shown promise in developing new agents with activity against methicillin-resistant Staphylococcus aureus (MRSA). By combining oxazolidinone with other antibacterial pharmacophores, researchers aim to develop compounds that can interact with multiple bacterial targets or mitigate the known side effects associated with current therapies. This approach may lead to novel anti-MRSA agents with enhanced efficacy and safety profiles (Jiang, Liu, & Gao, 2020).

Clinical Applications and Future Directions

Tedizolid phosphate (TR-701), a new oxazolidinone prodrug, exemplifies the advancements in this class, offering enhanced potency against Gram-positive pathogens, including linezolid-resistant strains. Its clinical applications, particularly in skin and soft tissue infections, and the potential for broader indications underscore the importance of oxazolidinones in addressing the challenge of resistant bacterial infections. The ongoing development of oxazolidinones, including (5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone and its derivatives, continues to be a critical area of research in the fight against bacterial resistance (Kanafani & Corey, 2012).

properties

IUPAC Name

(4S)-4-(chloromethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9(10-5-3-2-4-6-10)14-11(7-13)8-16-12(14)15/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJVMESMFKYWJT-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(COC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2[C@@H](COC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352525
Record name ST031679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-(chloromethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one

CAS RN

444814-24-8
Record name ST031679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]
Reactant of Route 2
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]
Reactant of Route 3
Reactant of Route 3
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]
Reactant of Route 4
Reactant of Route 4
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]
Reactant of Route 5
Reactant of Route 5
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]
Reactant of Route 6
Reactant of Route 6
(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.